Phenylphosphonoylbenzene
Overview
Description
The diphenylphosphinyl radical is a phosphorus-centered radical with the chemical formula (C₆H₅)₂P·. This radical is of significant interest in both organic and inorganic chemistry due to its unique reactivity and potential applications in various fields. Phosphorus-centered radicals, including the diphenylphosphinyl radical, play crucial roles in many chemical and biological processes.
Preparation Methods
The diphenylphosphinyl radical can be synthesized through several methods. One common method involves the hydrogen atom abstraction from diphenylphosphine using 2,2-diphenyl-1-picryl-hydrazyl. This reaction is typically carried out in the presence of spin traps to stabilize the radical and allow for its detection and study . Another method involves the photolysis of diphosphanes, where the homolysis of the P-P bond generates the diphenylphosphinyl radical
Chemical Reactions Analysis
The diphenylphosphinyl radical undergoes various types of chemical reactions, including:
Oxidation: The radical can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced back to diphenylphosphine.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in organic molecules.
Addition: It can add to multiple bonds, such as alkenes and alkynes, forming new phosphorus-carbon bonds.
Common reagents used in these reactions include hydrogen atom donors, oxidizing agents, and various spin traps. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The diphenylphosphinyl radical has several scientific research applications:
Medicine: The radical’s reactivity is explored for potential therapeutic applications, such as in the design of radical-based drugs.
Mechanism of Action
The diphenylphosphinyl radical exerts its effects through its high reactivity and ability to form new bonds. The radical can interact with various molecular targets, including organic molecules and other radicals, leading to the formation of new chemical species. The pathways involved in these reactions often include hydrogen atom abstraction, addition to multiple bonds, and radical-radical coupling .
Comparison with Similar Compounds
Similar compounds to the diphenylphosphinyl radical include other phosphorus-centered radicals, such as:
Diphenylphosphine oxide radical: Similar in structure but with an oxygen atom bonded to the phosphorus.
Triphenylphosphinyl radical: Contains three phenyl groups instead of two.
Phenylphosphinyl radical: Contains only one phenyl group.
The diphenylphosphinyl radical is unique due to its specific reactivity and the stability provided by the two phenyl groups.
Properties
IUPAC Name |
phenylphosphonoylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUOLLHGALPRFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11OP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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